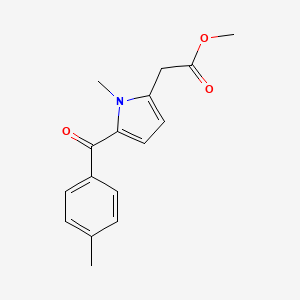










|
REACTION_CXSMILES
|
CN=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.ClS(O)(=O)=O.[CH3:17][N:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][C:24]([O:26][CH3:27])=[O:25].C([O-])(=[O:30])C.[Na+]>O>[CH3:17][N:18]1[C:22]([C:3](=[O:30])[C:4]2[CH:5]=[CH:6][C:7]([CH3:10])=[CH:8][CH:9]=2)=[CH:21][CH:20]=[C:19]1[CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:3.4|
|


|
Name
|
N-Methyl 4-methylbenzimidoyl chloride
|
|
Quantity
|
3.85 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C(C1=CC=C(C=C1)C)Cl
|
|
Name
|
alcohol
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC=C1)CC(=O)OC
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction was fitted with a calcium chloride drying tube
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with saturated aqueous sodium bicarbonate
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue (6.6 g of a red oil) was dissolved in methanol (50 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
The title compound crystallized
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold methanol, and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC(=O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 37% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |